Isopropyl-(6-piperidin-3-yl-4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-amine
Overview
Description
Isopropyl-(6-piperidin-3-yl-4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-amine is a complex organic compound. Unfortunately, I couldn’t find specific information about this exact compound. However, it seems to contain a pyrazolo[3,4-b]pyridine core, which is a common structure in many bioactive compounds12.
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of novel substituted derivatives2. The process typically involves a series of chemical reactions, each carefully controlled to ensure the correct arrangement of atoms. However, the exact synthesis process for this specific compound is not available in the retrieved papers.
Molecular Structure Analysis
The molecular structure of a compound like this would be complex, with multiple rings and functional groups. The pyrazolo[3,4-b]pyridine core mentioned earlier is a bicyclic structure with nitrogen atoms at specific positions1. However, the exact molecular structure of this compound is not provided in the retrieved papers.Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the retrieved papers. However, compounds with similar structures have been used as inhibitors in biological systems, suggesting they may undergo reactions with enzymes or other proteins1.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not provided in the retrieved papers. Typically, these properties would include things like melting point, boiling point, solubility, and stability, among others.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors : A study by Huard et al. (2012) reported the synthesis of compounds related to Isopropyl-(6-piperidin-3-yl-4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-amine, demonstrating their potential as acetyl-CoA carboxylase inhibitors. This synthesis involved a streamlined 10-step process, highlighting the complexity and potential of these compounds in biochemical applications (Huard et al., 2012).
Optical Properties in Heterocyclic Systems : Research by Palion-Gazda et al. (2019) explored the structure-dependent and environment-responsive optical properties of compounds including pyrazolo[3,4-b]pyridines. This study provides insight into how modifications in the molecular structure of such compounds can influence their thermal, redox, and optical properties, which is crucial for their application in materials science (Palion-Gazda et al., 2019).
Biological and Medicinal Research
Anticancer Agent Synthesis : Chavva et al. (2013) synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, which were screened for anticancer activity. This highlights the potential of these compounds in developing new therapeutic agents for various cancer types (Chavva et al., 2013).
Antioxidant and Cytotoxicity Studies : Studies on pyrazolopyridine derivatives for their antioxidant properties and cytotoxicity against various cancer cell lines have been conducted, as evidenced by research from Gouda (2012) and Nagender et al. (2014). These studies provide valuable insights into the therapeutic potential and biological activity of pyrazolo[3,4-b]pyridine compounds (Gouda, 2012); (Nagender et al., 2014).
Advanced Material Applications
- Electronics and Optoelectronics : The electron-donating amino groups in pyrazolo[3,4-b]pyridine derivatives have been studied for their potential applications in electronic and optoelectronic devices. This research opens up possibilities for using these compounds in advanced material applications, particularly in the field of light-emitting devices and sensors (Palion-Gazda et al., 2019).
Safety And Hazards
The safety and hazards associated with this compound are not provided in the retrieved papers. It’s important to handle all chemicals with appropriate safety measures.
Future Directions
The future directions for research on this compound are not explicitly mentioned in the retrieved papers. However, given the bioactivity of similar compounds, it’s possible that future research could explore its potential uses in medical or pharmaceutical applications1.
Please note that this analysis is based on the limited information available from the retrieved papers and does not represent a comprehensive review of the compound. For a more detailed analysis, please refer to specific scientific literature or databases dedicated to chemical information.
properties
IUPAC Name |
6-piperidin-3-yl-N-propan-2-yl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N5/c1-8(2)20-13-12-10(15(16,17)18)6-11(21-14(12)23-22-13)9-4-3-5-19-7-9/h6,8-9,19H,3-5,7H2,1-2H3,(H2,20,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUBZZOCRNJHTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NNC2=C1C(=CC(=N2)C3CCCNC3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-6-(piperidin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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